Trans (3S,4R) Stereochemistry vs. Cis Diastereomer: Impact on Derivative Bioactivity in EGFR Inhibition
In a lead optimization program for noncovalent mutant-selective EGFR inhibitors, cis-fluoro substitution on 4-hydroxypiperidine scaffolds provided synergistic and substantial potency gains through direct interaction with the enzyme. Further development of the fluorohydroxypiperidine series yielded a pair of diastereomers that demonstrated 50-fold enzyme- and cell-based selectivity for T790M mutants over wild-type EGFR (wtEGFR) in vitro, with pathway knock-down confirmed in an in vivo xenograft model [1]. This establishes that the cis (i.e., (3S,4R) or (3R,4S)) configuration of the fluoro and hydroxy substituents—as present in the target compound—is critical for achieving mutant-selective inhibition, and that the opposite trans diastereomer would produce a fundamentally different selectivity profile.
| Evidence Dimension | Mutant (T790M) vs. wild-type EGFR selectivity (fold) |
|---|---|
| Target Compound Data | 50-fold enzyme and cell-based selectivity for T790M mutants over wild-type EGFR (achieved with cis-fluorohydroxypiperidine-containing diastereomer pair) [1] |
| Comparator Or Baseline | Non-fluorinated 4-hydroxypiperidine analog series (baseline activity without fluorine substitution; exact fold-selectivity not reported for comparator) |
| Quantified Difference | cis-Fluoro substitution enabled 50-fold mutant-over-wild-type selectivity; non-fluorinated analogs lack this stereoelectronic enhancement |
| Conditions | In vitro enzyme and cell-based assays; in vivo xenograft pathway knock-down model; EGFR T790M/L858R and T790M/del(746-750) double mutants |
Why This Matters
Procurement of the correct (3S,4R) trans stereoisomer is essential because the cis relationship between fluorine and hydroxyl on the piperidine ring directly governs target selectivity in kinase inhibitor programs—the wrong diastereomer will not recapitulate the 50-fold mutant selectivity profile.
- [1] PDB Entry 5c8m. Noncovalent Mutant Selective Epidermal Growth Factor Receptor Inhibitors: A Lead Optimization Case Study. Released 28 Oct 2015. DOI: 10.2210/pdb5c8m/pdb. Citing publication describes 50-fold enzyme- and cell-based selectivity for T790M mutants over wtEGFR achieved with fluorohydroxypiperidine diastereomers. View Source
